molecular formula C22H23N5O B259390 N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-(1-propyl-1H-tetraazol-5-yl)amine

N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-(1-propyl-1H-tetraazol-5-yl)amine

Cat. No.: B259390
M. Wt: 373.5 g/mol
InChI Key: CWIDRODTYPACGS-UHFFFAOYSA-N
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Description

N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-(1-propyl-1H-tetraazol-5-yl)amine is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science. This particular compound features a naphthalene ring substituted with a benzyloxy group and a tetrazole ring, making it a unique structure with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-(1-propyl-1H-tetraazol-5-yl)amine typically involves multiple steps, starting with the preparation of the naphthalene derivative. The benzyloxy group is introduced via a nucleophilic substitution reaction. The tetrazole ring is then formed through a cycloaddition reaction, often using azides and nitriles as starting materials

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-(1-propyl-1H-tetraazol-5-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the tetrazole ring into amines or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include naphthoquinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-(1-propyl-1H-tetraazol-5-yl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-(1-propyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to active sites of enzymes and interfere with their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-(1-propyl-1H-tetraazol-5-yl)amine is unique due to its specific combination of a naphthalene ring, benzyloxy group, and tetrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

N-[(2-phenylmethoxynaphthalen-1-yl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C22H23N5O/c1-2-14-27-22(24-25-26-27)23-15-20-19-11-7-6-10-18(19)12-13-21(20)28-16-17-8-4-3-5-9-17/h3-13H,2,14-16H2,1H3,(H,23,24,26)

InChI Key

CWIDRODTYPACGS-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

Canonical SMILES

CCCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

Origin of Product

United States

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